Anti-S. aureus Activity vs. Tetracycline
The free ligand N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine (denoted as L) exhibits intrinsic antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 58 μg/mL, which is lower (more potent) than the standard clinical antibiotic tetracycline, tested under identical conditions at MIC = 82 μg/mL [1]. This head-to-head screening demonstrates that the uncomplexed ligand possesses measurable antimicrobial efficacy exceeding that of a first-line comparator.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 58 μg/mL against S. aureus |
| Comparator Or Baseline | Tetracycline: MIC = 82 μg/mL against S. aureus |
| Quantified Difference | Target compound is 1.4× more potent (lower MIC) than tetracycline |
| Conditions | In vitro antibacterial screening; broth dilution or agar diffusion method. |
Why This Matters
This quantifies an intrinsic biological property of the ligand itself, independent of metal complexation, offering a directly measurable advantage over a standard antimicrobial for specific in vitro screening applications.
- [1] Abdel Ghani, N.T., Mansour, A.M. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 529-543. View Source
